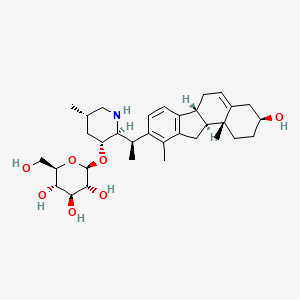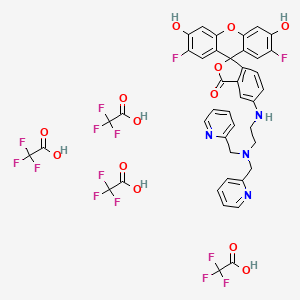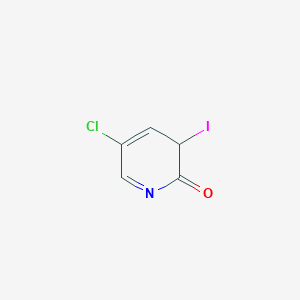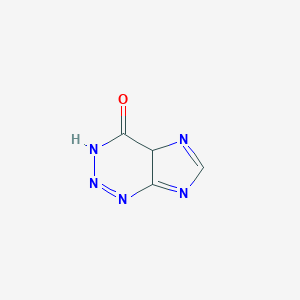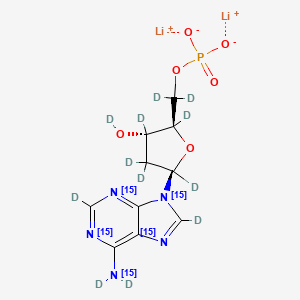
2'-Deoxyadenosine-5'-monophosphate-15N5,d12 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) is a deoxyribonucleotide found in DNA. It is a nucleic acid adenosine monophosphate derivative that has been labeled with deuterium and nitrogen-15 isotopes . This compound is used in scientific research to study adenosine-based interactions during DNA synthesis and DNA damage .
Métodos De Preparación
The synthesis of 2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the 2’-Deoxyadenosine-5’-monophosphate molecule . The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of chemical reactions and purification processes . Industrial production methods are not widely documented, but they likely follow similar principles with optimization for large-scale synthesis.
Análisis De Reacciones Químicas
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to its corresponding deoxyadenosine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) involves its incorporation into DNA during synthesis. The labeled isotopes allow for the tracking and quantitation of the compound in biological systems . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair . The pathways involved are primarily related to nucleotide metabolism and DNA synthesis .
Comparación Con Compuestos Similares
2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium) is unique due to its stable isotope labeling with deuterium and nitrogen-15. Similar compounds include:
2’-Deoxyadenosine-5’-monophosphate-13C10,15N5 disodium salt: Labeled with carbon-13 and nitrogen-15.
2’-Deoxyadenosine-13C10,15N5 5’-triphosphate disodium salt: Labeled with carbon-13 and nitrogen-15, with three phosphate groups.
2’-Deoxyguanosine-13C10,15N5 5’-monophosphate disodium salt: Labeled with carbon-13 and nitrogen-15, but with guanine as the base.
These similar compounds are also used in scientific research for studying DNA synthesis, damage, and nucleotide metabolism .
Propiedades
Fórmula molecular |
C10H12Li2N5O6P |
|---|---|
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterio(15N)amino)purin-9-yl]oxolan-2-yl]methyl] phosphate |
InChI |
InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D;;/hD2 |
Clave InChI |
HQPPQRVOFRAJDP-UKYKNKAZSA-L |
SMILES isomérico |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H].[Li+].[Li+] |
SMILES canónico |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)
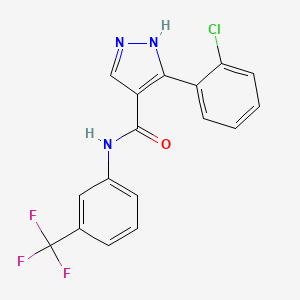
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![7-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15135841.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)

![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)

